Cas no 1187-00-4 (1,6-Dimethanesulfonate-D-mannitol)

1,6-Dimethanesulfonate-D-mannitol is a bifunctional alkylating agent derived from D-mannitol, featuring methanesulfonate groups at the 1 and 6 positions. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its ability to crosslink biomolecules, making it valuable for modifying polymers or studying DNA interactions. Its high reactivity and water solubility enhance its utility in aqueous reaction systems. The symmetrical structure ensures consistent reactivity at both termini, facilitating controlled derivatization. Additionally, its stability under standard storage conditions and well-characterized reactivity profile make it a reliable choice for targeted chemical modifications.
1,6-Dimethanesulfonate-D-mannitol structure
1187-00-4 structure
Product Name:1,6-Dimethanesulfonate-D-mannitol
CAS No:1187-00-4
MF:C8H18O10S2
MW:338.352521419525
MDL:MFCD01715795
CID:141511
PubChem ID:142775
Update Time:2025-11-01

1,6-Dimethanesulfonate-D-mannitol Chemical and Physical Properties

Names and Identifiers

    • D-Mannitol,1,6-dimethanesulfonate
    • MANNITOL,1,6-DIMETHYLSULPHONATE,D-
    • 1,6-Bis(methanesulfonyl)-D-mannitol
    • 1,6-Bis-methansulfonyl-D-mannit
    • 1,6-Bis-methansulfonyloxy-D-manno-hexan-2,3,4,5-tetraol
    • 1,6-Dimesyl-D-mannitol
    • 1,6-Dimethanesulfonoxy-D-mannitol
    • 1,6-Di-O-methansulfonyl-D-mannit
    • 1,6-Di-O-methansulfonyl-D-mannitol
    • 2511 C. B.
    • D-Mannitol busulfan
    • D-Mannitol busulphan
    • Mannogranol
    • O1,O6-Bis
    • O1,O6-bis-methanesulfonyl-D-mannitol
    • O1,O6-Dimethansulfonyl-D-mannit
    • 6STO1P091F
    • AI3-51861
    • DB12097
    • MANNITOL, 1,6-DIMETHANESULFONATE, D-
    • 1,6-Dimethanesulfonoxy-1,6-dideoxy-D-mannitol
    • NS00070391
    • NSC-37538
    • Bis(methanesulfonyl)-D-mannitol
    • 1,6-Dimethane-sulfonoxy-D-mannitol
    • Mannitol busulfan
    • AKOS040752942
    • Mannitol, 1,6-dimethanesulfonate
    • EN300-33065426
    • MM (VAN)
    • 1,6-Bis(O-methylsulfonyl)-D-mannitol
    • (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dimethanesulfonate
    • 1,6-Dimethanesulfonyloxy-1,6-dideoxy-D-mannitol
    • Mannitol myleran
    • starbld0009783
    • MANNITOL 1,6-DIMETHANESULPHONATE, D-
    • (2,3,4,5-Tetrahydroxy-6-methylsulfonyloxyhexyl)methanesulfonate
    • D-Mannitol, 1,6-dimethanesulfonoxy-1,6-dideoxy-
    • D-Mannitol, 1,6-dimethanesulphonoxy-1,6-dideoxy-
    • SCHEMBL4951404
    • 2514-83-2
    • Mannitolbusulfan, D
    • Di(methylsulfonoxy)1-6-mannitol
    • (2R,3R,4R,5R)-2,3,4,5-TETRAHYDROXY-6-(METHANESULFONYLOXY)HEXYL METHANESULFONATE
    • 1187-00-4
    • Mannitolbusulfan
    • DTXSID10179817
    • Busulfan mannitol
    • Mannit-myleran
    • D-Mannitolbusulphan
    • 1,6-Dimethanesulfonate-D-mannitol
    • [(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate
    • 1,6-Bis-0-methylsulfonyl-D-mannitol
    • D-Mannitol, 1,6-dimethanesulfonate
    • Q27265467
    • CB-2511
    • MANNITOL 1,6-DIMETHANESULFONATE, D-
    • CB 2511
    • 1,6-Dimethanesulphonoxy-1,6-dideoxy-D-mannitol
    • UNII-6STO1P091F
    • AI3-51861, Busulfan mannitol, DSM, Mannitolbusulfan, Mannitol myleran
    • MDL: MFCD01715795
    • Inchi: 1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1
    • InChI Key: ODOISJJCWUVNDJ-WCTZXXKLSA-N
    • SMILES: S(C)(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(C)(=O)=O)O)O)O)O

Computed Properties

  • Exact Mass: 338.03414
  • Monoisotopic Mass: 338.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.4
  • Topological Polar Surface Area: 184Ų

Experimental Properties

  • Density: 1.6961 (rough estimate)
  • Boiling Point: 444.5°C (rough estimate)
  • Flash Point: 390°C
  • Refractive Index: 1.5530 (estimate)
  • PSA: 167.66
  • LogP: -1.45600

1,6-Dimethanesulfonate-D-mannitol Security Information

  • Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials

1,6-Dimethanesulfonate-D-mannitol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D478945-100mg
1,6-Dimethanesulfonate-D-mannitol
1187-00-4
100mg
$190.00 2023-05-18
TRC
D478945-250mg
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$425.00 2023-05-18
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(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-(methanesulfonyloxy)hexyl methanesulfonate
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Additional information on 1,6-Dimethanesulfonate-D-mannitol

Introduction to 1,6-Dimethanesulfonate-D-mannitol (CAS No: 1187-00-4)

1,6-Dimethanesulfonate-D-mannitol, identified by the chemical compound code CAS No: 1187-00-4, is a well-documented compound with significant applications in pharmaceutical and biochemical research. This compound, derived from D-mannitol through sulfonation, has garnered attention due to its unique structural properties and versatile functionalities. The dimethanesulfonate moiety introduces specific chemical interactions that make it a valuable reagent in various synthetic and analytical processes.

The molecular structure of 1,6-Dimethanesulfonate-D-mannitol consists of a six-carbon backbone of D-mannitol, modified with two methanesulfonyl groups at the 1 and 6 positions. This modification enhances its solubility in water and organic solvents, making it an ideal candidate for applications requiring solubility optimization. The presence of these sulfonate groups also imparts acidic properties, enabling its use as a buffering agent or a ligand in coordination chemistry.

In recent years, 1,6-Dimethanesulfonate-D-mannitol has been extensively studied for its potential in drug delivery systems. Its biocompatibility and ability to form inclusion complexes with hydrophobic molecules have made it a promising candidate for encapsulating therapeutic agents. Research has demonstrated its efficacy in enhancing the bioavailability of poorly soluble drugs, thereby improving treatment outcomes. The compound's ability to stabilize proteins and peptides during formulation also positions it as a valuable excipient in biologic drug development.

Another area where 1,6-Dimethanesulfonate-D-mannitol has shown promise is in the field of metabolic research. Studies have highlighted its role as an intermediate in the synthesis of Mannitol-based derivatives used in metabolic labeling and tracing experiments. Its structural similarity to naturally occurring sugars allows it to be incorporated into metabolic pathways without significant disruption, providing researchers with a non-invasive tool for studying cellular processes.

The compound's sulfonate groups also make it an interesting candidate for material science applications. Researchers have explored its use as a crosslinking agent in hydrogels, leveraging its ability to form stable ionic bridges between polymer chains. These hydrogels have potential applications in tissue engineering and wound healing due to their ability to mimic extracellular matrix properties. Additionally, the high water content retention capability of these hydrogels makes them suitable for hydration-sensitive applications.

Recent advancements in analytical chemistry have also utilized 1,6-Dimethanesulfonate-D-mannitol for improving separation techniques. Its unique interaction with chiral compounds has been exploited in chiral chromatography for enantiomer separation. This application is particularly valuable in pharmaceuticals, where the distinction between enantiomers can significantly impact drug efficacy and safety. The compound's role as a chiral selector has opened new avenues for developing more efficient separation methods.

The environmental impact of using 1,6-Dimethanesulfonate-D-mannitol has also been a focus of research. Studies have assessed its biodegradability and toxicity profile, ensuring that its use does not pose significant environmental risks. The compound's sulfonate groups are known to be metabolically stable but can be degraded under specific conditions, making it a sustainable choice for industrial applications. Efforts are ongoing to optimize its synthesis pathways to minimize waste and energy consumption.

In conclusion, 1,6-Dimethanesulfonate-D-mannitol (CAS No: 1187-00-4) is a multifunctional compound with broad applications across pharmaceuticals, biochemical research, material science, and environmental studies. Its unique structural features and chemical properties make it indispensable in various scientific endeavors. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its role as a cornerstone in modern chemical science.

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